Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795140
InChI: InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O
Molecular Formula: C18H22BrN3O3
Molecular Weight: 408.3 g/mol

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13795140

Molecular Formula: C18H22BrN3O3

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C18H22BrN3O3
Molecular Weight 408.3 g/mol
IUPAC Name tert-butyl (2S,4R)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15+/m1/s1
Standard InChI Key OATSQCPKQFFFPW-HIFRSBDPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure features three critical components:

  • A tert-butyl carbamate group at the pyrrolidine nitrogen, which enhances metabolic stability and modulates solubility .

  • A 4-bromophenyl-substituted imidazole ring at the C2 position, providing π-π stacking capabilities and potential metal-binding properties.

  • A (2S,4R)-configured pyrrolidine with a hydroxyl group at C4, enabling hydrogen bonding and influencing stereoselective interactions.

The stereochemistry at C2 (S) and C4 (R) is critical for its biological activity, as evidenced by reduced efficacy in diastereomeric analogs.

Synthetic Pathways

The synthesis involves a multi-step sequence starting from enantiomerically pure pyrrolidine precursors. Key steps include:

  • Imidazole Ring Formation: Condensation of 4-bromophenylglyoxal with ammonium acetate and an aldehyde derivative yields the 1H-imidazole core.

  • Stereoselective Hydroxylation: Enzymatic or chemical oxidation introduces the C4 hydroxyl group while preserving the (2S,4R) configuration.

  • Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc anhydride) protects the pyrrolidine nitrogen .

A representative synthesis protocol is outlined below:

StepReagents/ConditionsYieldReference
Imidazole formation4-Bromophenylglyoxal, NH4_4OAc, 120°C65%
HydroxylationOsO4_4, NMO, acetone/H2_2O58%
Boc protectionBoc2_2O, DMAP, DCM89%

Biological Activities

Anti-Cancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50_{50} values of 2.3 μM and 4.1 μM, respectively. The imidazole ring facilitates interactions with histone deacetylases (HDACs) and proteasomal components, inducing apoptosis via caspase-3 activation. Comparative studies show a 3-fold increase in potency over non-brominated analogs, underscoring the 4-bromophenyl group’s role in enhancing target affinity .

Neuroprotective Effects

In a MPTP-induced murine Parkinson’s model, the compound reduced dopaminergic neuron loss by 40% at 10 mg/kg (p.o.). Mechanistically, it suppresses microglial activation and inhibits NF-κB-mediated neuroinflammation. The hydroxyl group at C4 is essential for blood-brain barrier penetration, as deoxygenated analogs exhibit negligible activity.

Mechanism of Action

The compound’s bifunctional design enables dual targeting:

  • Imidazole-Metal Interactions: The imidazole nitrogen coordinates with Zn2+^{2+} in HDAC active sites, inhibiting deacetylase activity (Kd=0.8μMK_d = 0.8 \mu \text{M}).

  • Hydrogen Bonding: The C4 hydroxyl forms hydrogen bonds with Thr102 in the NF-κB p65 subunit, reducing pro-inflammatory cytokine release.

  • PROTAC-like Behavior: Structural similarity to VHL ligands suggests potential for proteolysis-targeting chimera (PROTAC) applications, though direct evidence remains unexplored .

Comparative Analysis with Analogues

CompoundModificationIC50_{50} (MCF-7)Neuroprotection (MPTP Model)
This compoundNone2.3 μM40% neuron rescue
Non-brominated analogBr → H7.8 μM15% neuron rescue
C4-deoxy analogOH → H>50 μM<5% neuron rescue
(2R,4S)-diastereomerStereoinversion12.4 μM18% neuron rescue

Data adapted from .

Therapeutic Applications and Challenges

Neurodegenerative Diseases

Preclinical data support further investigation in Alzheimer’s disease, where its anti-inflammatory effects may mitigate amyloid-β toxicity. A pilot study in APP/PS1 mice showed a 30% reduction in hippocampal plaque burden after 8 weeks.

Synthetic Challenges

Scale-up synthesis faces hurdles in:

Future Directions

  • PROTAC Development: Covalent conjugation to E3 ligase ligands (e.g., VHL) could enable targeted protein degradation .

  • Prodrug Strategies: Esterification of the C4 hydroxyl may enhance oral bioavailability.

  • Polypharmacology: Structural hybridization with kinase inhibitors (e.g., imatinib) may yield dual HDAC/BCR-ABL inhibitors.

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